4-Fluoro-2-(pentyloxy)aniline
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Overview
Description
4-Fluoro-2-(pentyloxy)aniline is an organic compound with the molecular formula C11H16FNO It is characterized by a fluorine atom and a pentyloxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(pentyloxy)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method starts with 4-fluoronitrobenzene, which undergoes nucleophilic substitution with pentanol in the presence of a base such as potassium carbonate. The resulting nitro compound is then reduced to the corresponding aniline using a reducing agent like iron powder in acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors for the substitution step and catalytic hydrogenation for the reduction step, ensuring efficient and scalable production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro precursor can be reduced to the aniline using various reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, due to the activating effect of the pentyloxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products:
Oxidation: Quinone derivatives.
Reduction: The primary aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-Fluoro-2-(pentyloxy)aniline has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its aniline structure.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other materials where specific functional groups are required.
Mechanism of Action
The mechanism by which 4-Fluoro-2-(pentyloxy)aniline exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, the aniline moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the pentyloxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-(Pentyloxy)aniline: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
4-Fluoro-2-methoxyaniline: Similar structure but with a methoxy group instead of a pentyloxy group, affecting its steric and electronic properties.
Uniqueness: 4-Fluoro-2-(pentyloxy)aniline is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating pentyloxy group. This combination can significantly influence its reactivity and the types of reactions it can undergo, making it a versatile compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-fluoro-2-pentoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPVGZYVGMRTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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